molecular formula C13H13BO4 B13924256 (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid

(6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid

Cat. No.: B13924256
M. Wt: 244.05 g/mol
InChI Key: KLPDUUHCMISTRY-UHFFFAOYSA-N
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Description

(6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a naphthalene ring substituted with an ethoxycarbonyl group and a boronic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid typically involves the reaction of naphthalene derivatives with boronic acid reagents. One common method includes the use of boron trifluoride diethyl etherate in dichloromethane at low temperatures, followed by the addition of other reagents to complete the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The boronic acid group can participate in substitution reactions, often in the presence of catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Catalysts such as palladium or nickel complexes.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted naphthalene derivatives .

Scientific Research Applications

Chemistry: In chemistry, (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.

Biology and Medicine: Boronic acids, including this compound, are explored for their potential in biological applications. They can interact with diols and other biomolecules, making them useful in the development of sensors and therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including sensing and catalysis. The boronic acid group can interact with molecular targets, leading to changes in their activity or function .

Comparison with Similar Compounds

  • (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid
  • Phenylboronic acid
  • Pinacolborane

Comparison: Compared to similar compounds, (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid offers unique properties due to the presence of the ethoxycarbonyl group. This group can influence the compound’s reactivity and interactions with other molecules, making it distinct in its applications .

Properties

Molecular Formula

C13H13BO4

Molecular Weight

244.05 g/mol

IUPAC Name

(6-ethoxycarbonylnaphthalen-2-yl)boronic acid

InChI

InChI=1S/C13H13BO4/c1-2-18-13(15)11-4-3-10-8-12(14(16)17)6-5-9(10)7-11/h3-8,16-17H,2H2,1H3

InChI Key

KLPDUUHCMISTRY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC)(O)O

Origin of Product

United States

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